molecular formula C7H7BrFNO2S B577403 N-(3-Bromo-4-fluorophenyl)methanesulfonamide CAS No. 1256633-26-7

N-(3-Bromo-4-fluorophenyl)methanesulfonamide

Cat. No. B577403
M. Wt: 268.1
InChI Key: HCVCTXOLCJFCPE-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S . It is a solid substance that is sealed in dry conditions and typically stored at room temperature . The compound’s IUPAC name is N-(3-bromo-4-fluorophenyl)methanesulfonamide .


Molecular Structure Analysis

The molecular structure of N-(3-Bromo-4-fluorophenyl)methanesulfonamide consists of a benzene ring substituted with bromine, fluorine, and a methanesulfonamide group. The precise arrangement of atoms can be visualized using tools like ChemSpider .

Scientific Research Applications

“N-(3-Bromo-4-fluorophenyl)methanesulfonamide” is a type of sulfonamide compound . Sulfonamides have been used as antibacterial drugs for decades .

Application

Sulfonamides, including “N-(3-Bromo-4-fluorophenyl)methanesulfonamide”, have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .

Methods of Application

The specific “N-(3-Bromo-4-fluorophenyl)methanesulfonamide” is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

Results or Outcomes

The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by Density Functional Theory (DFT) using the B3LYP method with the 6-311G (2d, p) basis set . The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD .

Safety And Hazards

  • Safety Data Sheet (SDS) : For detailed safety information, refer to the MSDS provided by Ambeed, Inc. .

properties

IUPAC Name

N-(3-bromo-4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVCTXOLCJFCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242446
Record name Methanesulfonamide, N-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-4-fluorophenyl)methanesulfonamide

CAS RN

1256633-26-7
Record name Methanesulfonamide, N-(3-bromo-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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